(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns . This compound is often utilized in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate typically involves the use of tert-butyl esters and imidazolidinones. One common method involves the reaction of tert-butyl hydroperoxide with benzyl cyanides under metal-free conditions to form tert-butyl esters . Another method includes the use of tert-butyl nitrite for the synthesis of N-nitroso compounds from secondary amines under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide under acidic conditions
Major Products Formed
Oxidation: Tert-butyl esters
Reduction: Corresponding alcohols
Substitution: Various sulfinic acid amides, new sulfoxides, and sulfinic acid esters
Scientific Research Applications
(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and in the preparation of N-heterocycles via sulfinimines.
Biology: The tert-butyl group is relevant in biosynthetic and biodegradation pathways.
Medicine: The compound’s unique reactivity makes it useful in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of biodegradable luminescent polymers, which can reduce electronic waste.
Mechanism of Action
The mechanism of action of (s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate involves its interaction with various molecular targets and pathways. The tert-butyl group can undergo site-selective and product chemoselective hydroxylation, leading to the formation of primary alcohols . This reactivity is influenced by steric, electronic, medium, and torsional effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Widely used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives.
tert-Butyl esters:
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of solution-processed organic light-emitting diodes (OLEDs).
Uniqueness
(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate stands out due to its dual functionality, combining the steric hindrance of the tert-butyl group with the reactivity of the imidazolidinone and hydroxy-phenylacetate moieties. This unique combination makes it highly versatile in various chemical transformations and applications.
Properties
IUPAC Name |
(2S)-2-tert-butyl-3-methylimidazolidin-4-one;(2S)-2-hydroxy-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m00/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXKXJSHUSGLJH-VGMFFHCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.